3-chlorothiophene physical and chemical properties
3-chlorothiophene physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorothiophene is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of a chlorine atom on the thiophene (B33073) ring, make it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-chlorothiophene, along with detailed experimental protocols for its synthesis and purification.
Physical Properties
3-Chlorothiophene is a clear, colorless to light yellow liquid at room temperature. It possesses a characteristic odor and is a flammable substance. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 3-Chlorothiophene
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃ClS | |
| Molecular Weight | 118.58 g/mol | |
| CAS Number | 17249-80-8 | |
| Appearance | Clear colorless to light yellow liquid | |
| Density | 1.276 g/mL at 25 °C | |
| Melting Point | -62 °C | |
| Boiling Point | 136-139 °C | |
| Flash Point | 37 °C (98.6 °F) - closed cup | |
| Refractive Index (n20/D) | 1.553 | |
| LogP | 2.401 | [1] |
Chemical Properties and Reactivity
The chemical reactivity of 3-chlorothiophene is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nature of the chlorine substituent. This makes it amenable to a variety of chemical transformations.
Electrophilic Aromatic Substitution
The thiophene ring is generally susceptible to electrophilic aromatic substitution. The sulfur atom activates the C2 and C5 positions for electrophilic attack.[2] However, the chlorine atom at the 3-position can influence the regioselectivity of these reactions.
Metalation
3-Chlorothiophene can undergo deprotonative metalation. For instance, it can react with Grignard reagents in the presence of a catalytic amount of cis-2,6-dimethylpiperidine (B46485) to form the corresponding thienyl Grignard reagent. This allows for subsequent cross-coupling reactions.
Polymerization
3-Chlorothiophene is a monomer used in the synthesis of poly(3-chlorothiophene) films through direct oxidation.[3] It can also undergo electrochemical homopolymerization and copolymerization with other thiophene derivatives, such as 3-methylthiophene, in ionic liquids.
Spectral Data
The structural features of 3-chlorothiophene can be elucidated through various spectroscopic techniques.
NMR Spectroscopy
Table 2: 1H NMR Spectral Data of 3-Chlorothiophene
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.25 | m | α-Thiophene-H |
| ~7.00 | m | β-Thiophene-H |
Table 3: 13C NMR Spectral Data of 3-Chlorothiophene
| Chemical Shift (δ) ppm | Assignment |
| ~120-130 | Aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum of 3-chlorothiophene displays characteristic peaks corresponding to the vibrations of its functional groups.
Table 4: Key IR Absorption Peaks of 3-Chlorothiophene
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | =C-H stretch (aromatic) |
| 1600-1400 | C=C stretching (aromatic ring) |
| 1200-1000 | In-plane C-H bending |
| 900-700 | Out-of-plane C-H bending |
| ~700 | C-S stretching |
Mass Spectrometry
The mass spectrum of 3-chlorothiophene shows a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the 37Cl isotope.
Table 5: Mass Spectrometry Data of 3-Chlorothiophene
| m/z | Assignment | Notes |
| 118 | [M]⁺ (with ³⁵Cl) | Molecular ion |
| 120 | [M+2]⁺ (with ³⁷Cl) | Isotopic peak, ~1/3 intensity of M+ |
| 83 | [M-Cl]⁺ | Loss of chlorine |
Experimental Protocols
Synthesis of 3-Chlorothiophene via Lithiation
This protocol describes a plausible method for the synthesis of 3-chlorothiophene starting from 3-bromothiophene (B43185).
Caption: Synthesis of 3-Chlorothiophene from 3-Bromothiophene.
Materials:
-
3-Bromothiophene
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n-Butyllithium (n-BuLi) in hexanes
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Hexachloroethane (C₂Cl₆)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
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Three-neck round-bottom flask
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Dropping funnel
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Low-temperature thermometer
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Magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
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Separatory funnel
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Rotary evaporator
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Fractional distillation apparatus[4]
Procedure:
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Lithiation:
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Set up a dry, three-neck round-bottom flask under an inert atmosphere.
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Add 3-bromothiophene and anhydrous THF to the flask and cool the solution to -70 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium dropwise via a dropping funnel, maintaining the temperature below -65 °C.
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Stir the reaction mixture at -70 °C for 1 hour to ensure the complete formation of 3-thienyllithium.
-
-
Chlorination:
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In a separate flask, dissolve hexachloroethane in anhydrous THF.
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Slowly add the solution of hexachloroethane to the 3-thienyllithium solution at -70 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
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Quench the reaction by slowly adding saturated aqueous ammonium chloride.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification by Fractional Distillation
The crude 3-chlorothiophene can be purified by fractional distillation under atmospheric pressure.[4][5]
Procedure:
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Set up a fractional distillation apparatus with a Vigreux column.[4]
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Place the crude 3-chlorothiophene in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the fraction that distills at 136-139 °C.
Safety and Handling
3-Chlorothiophene is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.
Applications
3-Chlorothiophene is a valuable intermediate in organic synthesis. Its primary applications include:
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Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs).[6]
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Agrochemicals: Used in the formulation of pesticides and herbicides.[6]
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Materials Science: Employed in the creation of advanced polymers, particularly conductive polymers for organic electronics.[6]
